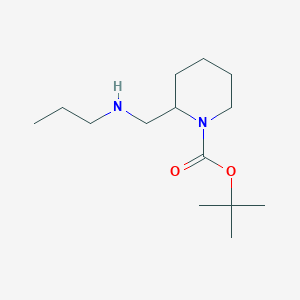
8-Acetamidoquinoline-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetamidoquinoline-5-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an acetamido group at the 8th position and a sulfonic acid group at the 5th position of the quinoline ring. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetamidoquinoline-5-sulfonic acid typically involves the acylation of 8-aminoquinoline followed by sulfonation. The acylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The sulfonation is usually carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 8-Acetamidoquinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorosulfonic acid for sulfonation, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 8-aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Acetamidoquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ion detection.
Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-acetamidoquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules. The acetamido group can participate in hydrogen bonding, further stabilizing its interactions with target proteins or enzymes.
Comparación Con Compuestos Similares
8-Hydroxyquinoline-5-sulfonic acid: Known for its use in metal ion chelation and fluorescence studies.
8-Aminoquinoline: A precursor in the synthesis of various quinoline derivatives.
5-Chloro-8-hydroxyquinoline: Used in antimicrobial and antifungal applications.
Uniqueness: 8-Acetamidoquinoline-5-sulfonic acid is unique due to the presence of both acetamido and sulfonic acid groups, which confer distinct chemical properties and enhance its versatility in various applications. Its ability to chelate metal ions and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
88606-45-5 |
|---|---|
Fórmula molecular |
C11H10N2O4S |
Peso molecular |
266.28 g/mol |
Nombre IUPAC |
8-acetamidoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C11H10N2O4S/c1-7(14)13-9-4-5-10(18(15,16)17)8-3-2-6-12-11(8)9/h2-6H,1H3,(H,13,14)(H,15,16,17) |
Clave InChI |
ICCQYMCKQYBRET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


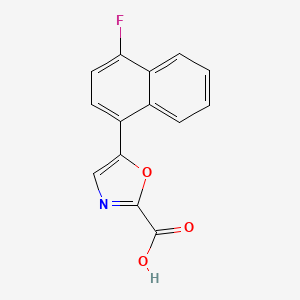
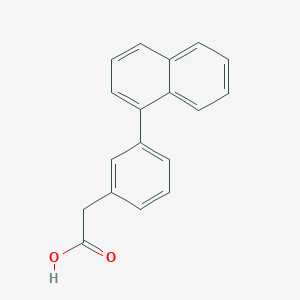
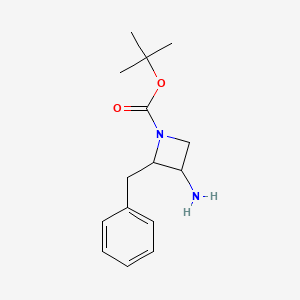

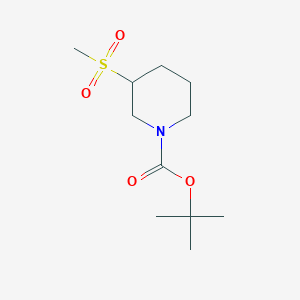

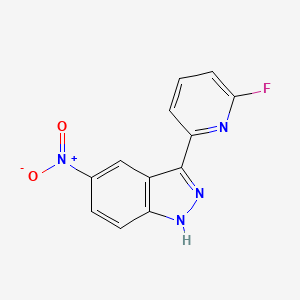


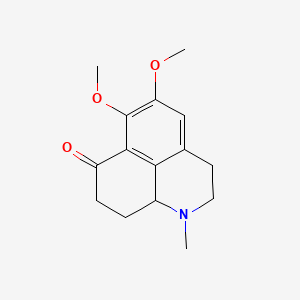
![3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11856754.png)
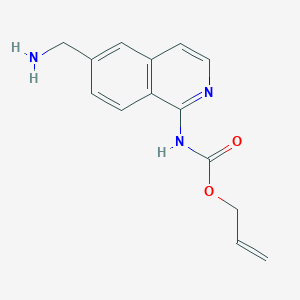
![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)
